1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA
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Overview
Description
Preparation Methods
The synthesis of 1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA typically involves the reaction of cyclooctylamine with pyridine-3-isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or acetonitrile. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired thiourea derivative .
Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Industry: Thiourea derivatives are used in the production of dyes, elastomers, and photographic films.
Mechanism of Action
The mechanism of action of 1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
1-CYCLOOCTYL-3-(PYRIDIN-3-YL)THIOUREA can be compared with other thiourea derivatives such as:
1-CYCLOHEXYL-3-(PYRIDIN-2-YL)THIOUREA: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
1-(4-CHLOROPHENYL)-3-CYCLOHEXYLTHIOUREA: Contains a chlorophenyl group, which imparts different biological activities.
1-(3-METHYLPYRIDIN-2-YL)-3-PHENYLTHIOUREA: Features a methylpyridinyl group, affecting its chemical reactivity and biological properties.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological activities.
Properties
IUPAC Name |
1-cyclooctyl-3-pyridin-3-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c18-14(17-13-9-6-10-15-11-13)16-12-7-4-2-1-3-5-8-12/h6,9-12H,1-5,7-8H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLULYEXQUGBDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=S)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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